N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide
Description
N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide is a synthetic small molecule featuring a chromen-4-one (coumarin) scaffold substituted with a 4-methoxyphenyl group at position 2 and a thiophene-2-carboxamide moiety at position 5. Chromenone derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4S/c1-25-15-7-4-13(5-8-15)19-12-17(23)16-11-14(6-9-18(16)26-19)22-21(24)20-3-2-10-27-20/h2-12H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBDPAGTXJSTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide, also known by its CAS number 80881-76-1, is a compound with significant potential in various biological applications. This article explores its biological activities, including antibacterial, anticancer, and enzyme inhibition properties, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 309.32 g/mol. The compound features a chromenone core linked to a thiophene moiety, which is critical for its biological activity.
1. Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of this compound against various bacterial strains. Notably, it has shown improved potency compared to standard antibiotics like ampicillin and streptomycin.
Table 1: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 12 µg/mL | |
| Staphylococcus aureus | 8 µg/mL | |
| Streptococcus pneumoniae | 10 µg/mL |
The compound's mechanism of action appears to involve the inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription.
2. Anticancer Activity
The anticancer properties of this compound have been evaluated in various cancer cell lines. The results indicate significant cytotoxic effects.
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.5 | |
| HeLa (Cervical Cancer) | 3.8 | |
| A549 (Lung Cancer) | 6.0 |
The compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
3. Enzyme Inhibition
This compound has also been studied for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Table 3: Enzyme Inhibition Activity
These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's.
Case Study 1: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested their antibacterial activity against resistant strains of bacteria. The results indicated that modifications to the thiophene ring enhanced the antibacterial potency significantly, making it a candidate for further development as an antibiotic agent .
Case Study 2: Anticancer Mechanism
A detailed investigation into the anticancer mechanisms revealed that this compound inhibits the proliferation of cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels, leading to oxidative stress and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Thiophene Carboxamide Derivatives
describes several ortho-amino thiophene carboxamide derivatives with varying substituents. For example:
- Compound 11: 5-Cyano-N-(4-methoxyphenyl)-4-[2-(2-chlorophenyl)aminoacetamido]-2-phenylaminothiophene-3-carboxamide (66% yield, m.p. 156–158°C) .
- Compound 12: 5-Cyano-N-(4-methoxyphenyl)-4-[2-(2-nitrophenyl)aminoacetamido]-2-phenylaminothiophene-3-carboxamide (59% yield, m.p. 167–168°C) .
Key Differences :
- The chromenone core in the target compound replaces the thiophene-phenylamine scaffold, likely altering its pharmacokinetic profile and target selectivity.
Pyranone Carboxamide Derivatives
reports 3-hydroxy-4-oxo-4H-pyran-2-carboxamides with antimicrobial activity. For example:
Key Differences :
- The pyranone scaffold in 8c differs from the chromenone core in the target compound, impacting electronic properties and hydrogen-bonding patterns.
- The absence of a thiophene ring in 8c suggests reduced π-π stacking interactions compared to the target compound.
Chromenone-Based Analogues
describes N-[2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide, which shares the chromenone core but incorporates a furan-2-carboxamide group instead of thiophene .
Key Differences :
- Replacing thiophene with furan reduces sulfur-mediated interactions (e.g., hydrophobic or metal coordination) but may improve metabolic stability.
- The thiazolidinone ring in ’s compound adds conformational rigidity absent in the target molecule.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Feasibility: The target compound’s chromenone-thiophene hybrid structure may require multi-step synthesis, similar to methods in and , which employ coupling agents like TBTU or microwave-assisted reactions .
- Bioactivity Predictions : The 4-methoxyphenyl group may enhance membrane permeability, as seen in related compounds with methoxy substituents . The thiophene carboxamide could mimic ATP-binding motifs in kinase inhibitors, a feature observed in pyrimidine-thiophene hybrids () .
- Limitations: No direct pharmacological data for the target compound are available in the provided evidence. However, structural parallels to antimicrobial pyranones () and kinase-targeting pyrimidines () suggest testable hypotheses for future studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
